![molecular formula C16H18F2N4O3S B2570670 N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide CAS No. 904271-21-2](/img/structure/B2570670.png)
N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C16H18F2N4O3S and its molecular weight is 384.4. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Agent
The compound, as part of a series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, has been synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . These novel bi-heterocycles were tested for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme .
Acetylcholinesterase Inhibitor
A series of 1,3,4-oxadiazole derivatives, including the compound , were designed, synthesized, and evaluated as acetylcholinesterase inhibitors . These compounds showed significant acetylcholinesterase inhibitory activity, suggesting they may be potential drug candidates for the treatment of Alzheimer’s disease as AChE inhibitors .
Treatment of Pulmonary Embolism
The compound, also known as AlphaVac F1885 System, has been used in clinical trials for the treatment of acute intermediate-risk pulmonary embolism (PE) . The trial results showed a significant improvement in right ventricular function and reduction in clot burden .
Antifungal Agent
Based on the structural similarity with other 1,3,4-oxadiazole derivatives, the compound could potentially exhibit antifungal properties .
Antibacterial Agent
Again, due to the structural similarity with other 1,3,4-oxadiazole derivatives, the compound could potentially exhibit antibacterial properties .
Anticancer Agent
1,3,4-Oxadiazole derivatives have been known to possess anticancer properties . Therefore, it’s possible that the compound could also exhibit anticancer properties.
properties
IUPAC Name |
N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3S/c1-3-22(4-2)13(23)9-26-16-21-20-12(25-16)8-19-15(24)14-10(17)6-5-7-11(14)18/h5-7H,3-4,8-9H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWRRPSNSIHMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.